

AP1867-3-(aminoethoxy) solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AP1867-3-(aminoethoxy)

Cat. No.: B8103487

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Application Notes and Protocols for AP1867-3-(aminoethoxy)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental preparation of **AP1867-3-(aminoethoxy)**, a synthetic ligand for the FK506-binding protein (FKBP). This compound is a crucial component in targeted protein degradation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the engineered FKBP12 F36V mutant protein.

Compound Information

Property	Value
IUPAC Name	2-(3-(1-((2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidin-2-yl)-1-oxo-5-(3,4-dimethoxyphenyl)pentan-2-yl)phenoxy)ethan-1-amine
Molecular Formula	C ₃₈ H ₅₀ N ₂ O ₉
Molecular Weight	678.81 g/mol
CAS Number	2127390-15-0
Appearance	White to off-white solid
Primary Application	Synthetic ligand for FKBP, used in the synthesis of PROTACs for FKBP12 F36V degradation. [1] [2] [3]

Solubility Data

AP1867-3-(aminoethoxy) exhibits varying solubility depending on the solvent system. Proper dissolution is critical for experimental success.

Solvent	Concentration	Method	Notes
DMSO	240 mg/mL (353.56 mM)	Ultrasonic assistance may be required. [1]	Use freshly opened, anhydrous DMSO as the compound is hygroscopic. [1]
Ethanol	Not specified	-	-
Aqueous Buffers	Poorly soluble	-	Direct dissolution in aqueous buffers is not recommended.
In Vivo Formulation 1	≥ 6 mg/mL (8.84 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. [1]	Prepare by adding each solvent sequentially and mixing thoroughly. Heating and/or sonication can aid dissolution. [1]
In Vivo Formulation 2	≥ 6 mg/mL (8.84 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline). [1]	-
In Vivo Formulation 3	≥ 6 mg/mL (8.84 mM)	10% DMSO, 90% Corn Oil. [1]	-

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **AP1867-3-(aminoethoxy)** for subsequent dilution in experimental media.

Materials:

- **AP1867-3-(aminoethoxy)** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

Procedure:

- Equilibrate the **AP1867-3-(aminoethoxy)** vial to room temperature before opening to minimize moisture absorption.
- Weigh the desired amount of **AP1867-3-(aminoethoxy)** powder in a sterile tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).
- Vortex the solution thoroughly.
- If precipitation occurs, use an ultrasonic bath for 5-10 minutes to aid dissolution.^[1]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Protocol for In Vitro Cell-Based Assays (PROTAC-mediated Degradation)

Objective: To induce the degradation of a target protein fused to the FKBP12 F36V tag in a cellular context using a PROTAC synthesized with **AP1867-3-(aminoethoxy)**.

Materials:

- Cells expressing the FKBP12 F36V-tagged protein of interest
- Complete cell culture medium
- **AP1867-3-(aminoethoxy)**-based PROTAC stock solution (in DMSO)

- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Reagents for protein quantification (e.g., BCA assay)
- Reagents and equipment for Western blotting or other protein detection methods (e.g., mass spectrometry, ELISA)

Procedure:

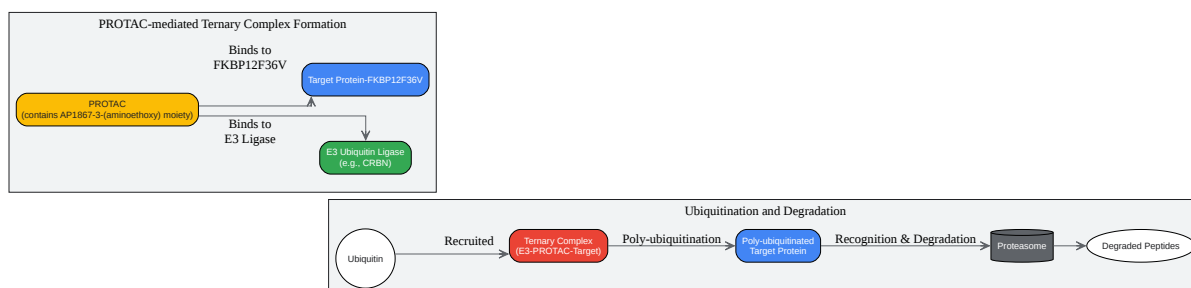
- Cell Seeding: Seed the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
- Compound Preparation: Prepare serial dilutions of the **AP1867-3-(aminoethoxy)**-based PROTAC from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically $\leq 0.5\%$). Include a vehicle control (medium with the same final concentration of DMSO).
- Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) to allow for PROTAC-mediated degradation of the target protein. The optimal time course should be determined empirically.
- Cell Lysis:
 - Wash the cells once with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to each well.
 - Incubate on ice for 10-15 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

- Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification:
 - Collect the supernatant (cell lysate).
 - Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA).
- Analysis of Protein Degradation:
 - Normalize the protein concentration of all samples.
 - Analyze the levels of the FKBP12 F36V-tagged target protein by Western blotting, mass spectrometry, or another quantitative protein analysis method.
 - Include a loading control (e.g., GAPDH, β -actin) in Western blot analysis to ensure equal protein loading.
 - Quantify the protein bands to determine the extent of degradation at different PROTAC concentrations and time points.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC molecule, synthesized using **AP1867-3-(aminoethoxy)**, induces the degradation of a target protein tagged with FKBP12 F36V.

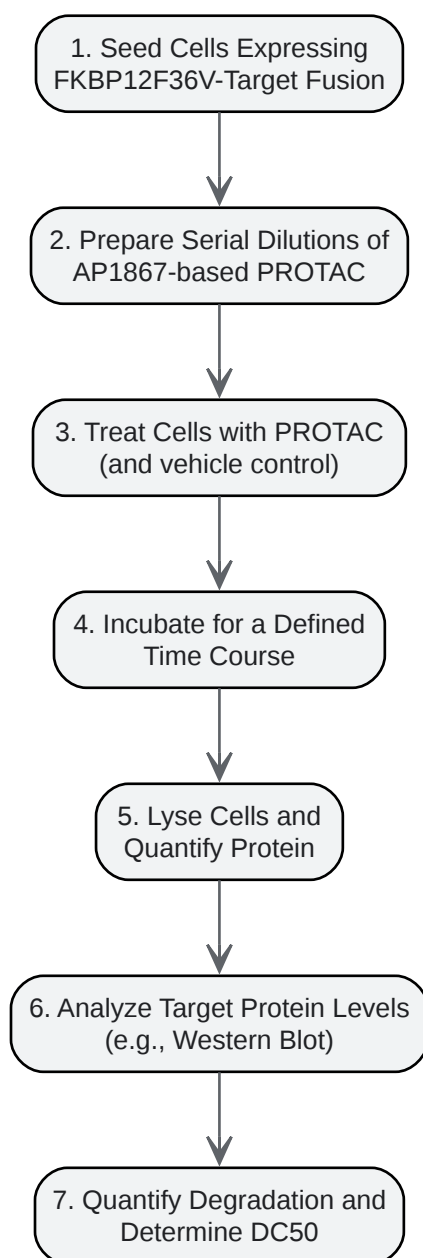


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Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for In Vitro Degradation Assay

The following diagram outlines the key steps in a typical in vitro experiment to assess the efficacy of an **AP1867-3-(aminoethoxy)**-based PROTAC.



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Caption: Workflow for in vitro PROTAC degradation assay.

Storage and Stability

- Solid Form: Store at -20°C under a nitrogen atmosphere for long-term stability.
- In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

These guidelines provide a comprehensive starting point for researchers utilizing **AP1867-3-(aminoethoxy)** in their experiments. Optimization of concentrations, incubation times, and specific cell lines will be necessary for individual experimental systems.

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